molecular formula C12H12N2O4 B11866472 8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B11866472
M. Wt: 248.23 g/mol
InChI Key: IRFXRCBQZMTQAJ-UHFFFAOYSA-N
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Description

8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropane ring fused to an imidazo[1,2-a]pyridine core, contributes to its distinctive chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of the cyclopropane ring can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene intermediates. Subsequent steps may involve oxidation, reduction, and functional group transformations to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. The use of robust catalysts and environmentally friendly solvents is also considered to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity to specific biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

8-(cyclopropanecarbonyl)-5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c15-8-5-7(12(17)18)9(10(16)6-1-2-6)11-13-3-4-14(8)11/h5-6,13H,1-4H2,(H,17,18)

InChI Key

IRFXRCBQZMTQAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C3NCCN3C(=O)C=C2C(=O)O

Origin of Product

United States

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